2-amino-N-[2-(dimethylamino)ethyl]benzamide
Description
Properties
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZJFGQJWXHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398708 | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-13-9 | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6725-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic approach to 2-amino-N-[2-(dimethylamino)ethyl]benzamide involves the formation of an amide bond between 2-amino benzoic acid (or derivatives) and N,N-dimethylethylenediamine. The key steps and conditions are summarized below:
-
- 2-Amino benzoic acid or its activated derivatives (e.g., benzoyl chloride)
- N,N-Dimethylethylenediamine
Reaction Type : Amide bond formation via condensation reaction.
Solvents : Commonly ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) to enhance solubility and reaction efficiency.
Catalysts and Coupling Agents :
- N,N’-Dicyclohexylcarbodiimide (DCC) is frequently used to activate the carboxylic acid group for amide bond formation under anhydrous conditions.
- Other coupling agents may include carbodiimides or uronium salts depending on the protocol.
-
- Typical reaction temperatures range from ambient (0–25°C) to moderate heating (up to 160°C in specialized equipment like autoclaves).
- Reaction times vary from a few hours (e.g., 6 hours under autoclave conditions) to longer durations depending on scale and solvent.
Purification : Post-reaction purification often involves recrystallization (ethanol/water mixtures), column chromatography (silica gel with gradient elution), or ion-exchange chromatography to remove unreacted amines and byproducts.
Industrial Production Methods
Industrial synthesis of this compound emphasizes scalability and process control:
Reactor Design : Large-scale batch reactors or continuous flow systems are employed to maintain consistent temperature, pressure, and reactant feed rates.
Automation : Automated control systems regulate reaction parameters to optimize yield and minimize side reactions.
Green Chemistry Considerations : Use of ethanol as a solvent and autoclave conditions at 160°C for 6 hours have been reported to align with green chemistry principles, improving reaction efficiency and reducing hazardous waste.
Detailed Research Findings and Reaction Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Reactants ratio | 1:1 to 1:1.2 (2-amino benzoic acid : diamine) | Slight excess of diamine improves conversion |
| Solvent | Ethanol, methanol, DMF | Polar solvents improve solubility and yield |
| Coupling agent | DCC (0.9–1.1 eq) | Facilitates amide bond formation |
| Temperature | 0–25°C (standard); up to 160°C (autoclave) | Higher temp accelerates reaction, risks side reactions |
| Reaction time | 6 h (autoclave); 12–24 h (ambient) | Longer time ensures completeness |
| Purification | Recrystallization, silica gel chromatography | Achieves >95% purity for biological assays |
| Yield | 70–80% | Optimized by controlling stoichiometry and solvent purity |
Representative Synthetic Procedure (Literature Example)
- Dissolve 2-amino benzoic acid in ethanol under stirring.
- Add N,N-dimethylethylenediamine dropwise at room temperature.
- Introduce DCC to activate the carboxyl group and promote amide bond formation.
- Stir the reaction mixture for 12–24 hours at 0–25°C or heat in an autoclave at 160°C for 6 hours for accelerated synthesis.
- Filter off dicyclohexylurea byproduct and concentrate the filtrate.
- Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Analytical Techniques for Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR and ^13C NMR confirm amide bond formation and substitution pattern on the benzene ring.
-
- High-resolution MS verifies molecular weight (207.27 g/mol) and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with UV detection ensures purity >95%, critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Aspect | Details | Advantages | Limitations |
|---|---|---|---|
| Amide Coupling | 2-amino benzoic acid + N,N-dimethylethylenediamine + DCC | High specificity, good yield | Requires anhydrous conditions |
| Solvent | Ethanol, methanol, DMF | Good solubility, green solvent options | Some solvents require careful handling |
| Temperature | Room temperature to 160°C (autoclave) | Flexible, scalable | High temp may cause side reactions |
| Purification | Recrystallization, chromatography | High purity achievable | Time-consuming for large scale |
| Industrial Scale | Batch reactors, continuous flow, automated control | Consistent quality, efficient | Requires capital investment |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
2-amino-N-[2-(dimethylamino)ethyl]benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions to yield different derivatives that may possess unique properties.
- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks essential for drug development.
Biological Research
Antimicrobial Properties:
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. This suggests that the compound may interact with bacterial proteins or enzymes, potentially disrupting their function and leading to bacterial cell death.
Case Study:
A study involving the synthesis of N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide demonstrated its efficacy as a radiolabeled agent for imaging melanoma using PET scans. This compound showed high sensitivity for detecting metastatic melanoma, outperforming traditional imaging agents .
Pharmaceutical Applications
Therapeutic Agent Development:
Due to its ability to interact with biological targets, this compound is being explored as a potential therapeutic agent. Its structural characteristics make it suitable for the development of drugs aimed at treating various conditions:
- Analgesic Properties : Similar compounds have been identified with analgesic effects, suggesting that this compound may also possess pain-relieving qualities .
- Cancer Treatment : The compound's potential to inhibit specific cellular pathways makes it a candidate for cancer treatment research, particularly in targeting the JAK/STAT signaling pathway implicated in various malignancies .
Industrial Applications
Specialty Chemicals Production:
In industry, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties enable its use in formulating products across sectors such as pharmaceuticals, agrochemicals, and materials science.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives
- 2-(dimethylamino)ethyl methylamino ethanol
Uniqueness
2-amino-N-[2-(dimethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Biological Activity
2-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as N-(2-(dimethylamino)ethyl)benzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- SMILES Notation : CN(C)CCNC(=O)C1=CC=CC=C1
The biological activity of this compound primarily involves its interaction with various biological targets:
- Protein Interaction : The compound acts as a ligand for specific proteins, influencing their activity and stability. It has been shown to interact with heat shock proteins (Hsp90), which play a crucial role in protein folding and degradation pathways .
- Ubiquitin-Proteasome Pathway : Similar to other benzamide derivatives, this compound may modulate the ubiquitin-proteasome system, leading to the degradation of target proteins involved in cell cycle regulation and apoptosis.
Biological Activity Overview
The compound exhibits various biological activities that are summarized in the following table:
Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
Antimicrobial Properties
Research highlighted the antimicrobial activity of this compound against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective antibacterial activity that warrants further exploration for clinical applications.
Neuroprotective Effects
In a neuroprotection study, this compound was shown to reduce neuronal cell death induced by oxidative stress. This effect was attributed to its ability to modulate intracellular signaling pathways that protect against apoptosis.
Dosage and Administration
Research indicates that the biological efficacy of this compound is dose-dependent. Lower doses have been associated with minimal toxicity while effectively modulating protein interactions and cellular responses. Higher doses may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic contexts.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for biological assays) .
How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed in research?
Advanced Research Focus
Contradictions may arise from variations in assay conditions, cell lines, or structural analogs. Strategies include:
- Dose-response profiling : Establish EC50/IC50 values across multiple cell lines to identify selectivity windows .
- Structural analogs : Compare activity of derivatives (e.g., chloro- or methoxy-substituted benzamides) to isolate pharmacophores .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
What experimental approaches are employed to investigate the compound's mechanism of action in tumor inhibition?
Q. Advanced Research Focus
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based substrates .
- Molecular docking : Computational modeling predicts binding affinity to targets like DNA topoisomerases .
- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis regulators like Bcl-2) .
What are the key considerations for designing stability studies under various pH and temperature conditions?
Q. Basic Research Focus
- pH stability : Test buffered solutions (pH 1–10) at 37°C to simulate physiological conditions; monitor degradation via HPLC .
- Thermal stability : Accelerated stability studies (40–60°C) predict shelf-life; DSC/TGA analysis identifies decomposition thresholds .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
How can computational methods predict interaction profiles with biological targets?
Q. Advanced Research Focus
- Molecular dynamics simulations : Analyze ligand-receptor binding stability over time (e.g., with GROMACS) .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity trends .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .
What purification methods are suitable for this compound post-synthesis?
Q. Basic Research Focus
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) resolves polar byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals; monitor via melting point analysis .
- Ion-exchange chromatography : Effective for removing charged impurities (e.g., unreacted amines) .
How do structural modifications impact pharmacological activity and selectivity?
Q. Advanced Research Focus
- Substituent effects : Chloro groups enhance antimicrobial activity by increasing lipophilicity, while amino groups improve solubility for CNS targeting .
- Steric hindrance : Bulky substituents (e.g., thiazole rings) reduce off-target interactions but may lower bioavailability .
- Pro-drug strategies : Esterification of the amide group improves membrane permeability, with enzymatic cleavage restoring activity .
What radiolabeling techniques are applicable for in vivo pharmacokinetic studies?
Q. Advanced Research Focus
- Fluorine-18 labeling : Electrophilic substitution using [18F]F2 gas or nucleophilic methods with K[18F]/K222 complex .
- Biodistribution studies : PET/CT imaging in murine models quantifies tumor uptake vs. healthy tissue .
- Metabolite analysis : Radio-HPLC identifies degradation products in plasma .
How can researchers validate target engagement in complex biological systems?
Q. Advanced Research Focus
- Cellular thermal shift assays (CETSA) : Measure target protein stability after compound treatment to confirm binding .
- Pull-down assays : Biotinylated analogs capture interacting proteins for identification via LC-MS/MS .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deficient cells to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
